2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that features a tetralin core structure substituted with a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of tetralin derivatives with morpholine. One common method is the Darzens synthesis, which involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes. For example, the hydrogenation of naphthalene in supercritical conditions using polymer-stabilized platinum nanoparticles has been demonstrated to produce tetralin derivatives with high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the tetralin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents such as halogens or nitro groups.
Scientific Research Applications
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with a similar tetralin core structure.
Morpholine: A cyclic amine that is part of the 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one structure.
Naphthalene: A polycyclic aromatic hydrocarbon that serves as a precursor for tetralin derivatives.
Uniqueness
This compound is unique due to the presence of both the tetralin core and the morpholinoethyl group, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds.
Properties
CAS No. |
149247-13-2 |
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Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(7-8-17-9-11-19-12-10-17)6-5-13-3-1-2-4-15(13)16/h1-4,14H,5-12H2 |
InChI Key |
VCEUZQKLBBLPKZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
Synonyms |
2-(2-MORPHOLINOETHYL)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
Origin of Product |
United States |
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